molecular formula C11H18ClN3O2 B2389202 1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one CAS No. 2411284-07-4

1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one

Cat. No.: B2389202
CAS No.: 2411284-07-4
M. Wt: 259.73
InChI Key: OMBDMMCQTVRGTG-UHFFFAOYSA-N
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Description

1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidin-2-one ring, a piperidine ring, and a chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloropropanoyl Group: The chloropropanoyl group is introduced via acylation reactions using reagents such as 2-chloropropanoyl chloride.

    Formation of the Imidazolidin-2-one Ring: The imidazolidin-2-one ring is formed through cyclization reactions involving suitable diamines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloropropanoyl group.

Scientific Research Applications

1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in cellular functions and responses.

Comparison with Similar Compounds

1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one can be compared with other similar compounds, such as:

    Imidazolidin-2-one Derivatives: Compounds with variations in the substituents on the imidazolidin-2-one ring.

    Piperidine Derivatives: Compounds with different functional groups attached to the piperidine ring.

    Chloropropanoyl Derivatives: Compounds with different substituents on the chloropropanoyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

List of Similar Compounds

  • 1-(2-Chloropropanoyl)piperidin-4-yl]imidazolidin-2-one
  • 1-(2-Chloropropanoyl)piperidin-2-yl]imidazolidin-2-one
  • 1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-4-one

Properties

IUPAC Name

1-[1-(2-chloropropanoyl)piperidin-3-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O2/c1-8(12)10(16)14-5-2-3-9(7-14)15-6-4-13-11(15)17/h8-9H,2-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBDMMCQTVRGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N2CCNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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